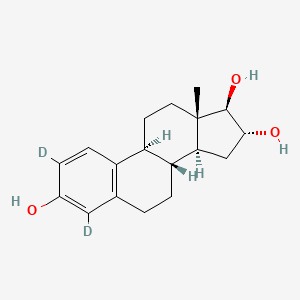

Estriol-d2

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-JOFMCETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Estriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated estriol (B74026), with a comparative analysis against its non-deuterated counterpart. This document includes detailed experimental protocols for characterization and analysis, alongside visualizations of relevant biological pathways to support researchers and professionals in drug development and scientific investigation.

Core Physical and Chemical Properties

Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), is a critical tool in pharmaceutical research, primarily for kinetic isotope effect studies and as internal standards in quantitative mass spectrometry-based assays. While deuteration does not alter the fundamental chemical structure, it imparts subtle changes to the physicochemical properties of a molecule.

The following tables summarize the key physical and chemical properties of estriol and its deuterated form. It is important to note that while specific experimental data for some properties of deuterated estriol are not widely published, the differences are generally minimal. The primary and most significant change is the increase in molecular weight.

Table 1: Physical Properties of Estriol and Deuterated Estriol (Estriol-d₄)

| Property | Estriol (Non-deuterated) | Deuterated Estriol (Estriol-d₄) | Data Source |

| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₀D₄O₃ | [1] |

| Molecular Weight | 288.38 g/mol | 292.41 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Expected to be a white to off-white crystalline solid | [1] |

| Melting Point | 280-282 °C | Expected to be very similar to non-deuterated estriol | [1] |

| Boiling Point | ~469 °C at 760 mmHg | Expected to be very similar to non-deuterated estriol | - |

| Solubility in Water | 0.119 mg/mL at 20 °C | Expected to be very similar to non-deuterated estriol | [2][3] |

| pKa (Strongest Acidic) | 10.33 | Expected to be very similar to non-deuterated estriol | [3] |

Table 2: Solubility of Estriol in Various Solvents

| Solvent | Solubility | Temperature (°C) | Data Source |

| Ethanol | Sparingly soluble | - | [4] |

| DMSO | ~20 mg/mL | - | [4][5] |

| Dimethylformamide (DMF) | ~30 mg/mL | - | [4][5] |

| Pyridine | Very soluble | - | [1] |

| Ethyl Ether | Slightly soluble | - | [1] |

| Benzene | Slightly soluble | - | [1] |

| Chloroform | Soluble | - | [1] |

| Acetone (B3395972) | Soluble | - | [1] |

Experimental Protocols

This section details methodologies for the synthesis, characterization, and biological assessment of deuterated estriol.

Synthesis of Deuterated Estriol (General Approach)

Experimental Workflow: Synthesis of Deuterated Estriol

Caption: A generalized workflow for the synthesis of deuterated estriol.

Methodology:

-

Preparation of 16α-Hydroxyestrone: Estrone is converted to 16α-hydroxyestrone through a multi-step synthesis. This can involve reactions such as enol acetate (B1210297) formation, bromination, and subsequent hydrolysis and rearrangement reactions as described in patent literature[6].

-

Deuterium Introduction: The key step for introducing deuterium is the reduction of the 17-keto group of 16α-hydroxyestrone. This is achieved using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). The reaction is typically carried out in a suitable solvent system like a mixture of methanol (B129727) and dioxane at controlled temperatures (e.g., 20-25°C)[7].

-

Purification: The resulting deuterated estriol is then purified using standard techniques such as filtration, washing, and recrystallization from a suitable solvent like acetone to yield the final product with high purity[7].

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a crucial technique for confirming the identity and isotopic enrichment of deuterated estriol.

Protocol: LC-MS/MS Analysis of Deuterated Estriol

Sample Preparation:

-

Prepare a stock solution of deuterated estriol in a suitable organic solvent (e.g., methanol).

-

For analysis in biological matrices (e.g., serum or urine), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.

-

The extracted sample is then dried and reconstituted in the mobile phase. For enhanced sensitivity, derivatization with an agent like dansyl chloride can be performed[8].

Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.

-

Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.

-

Precursor Ion: The deprotonated molecule of deuterated estriol, [M-H]⁻.

-

Product Ions: Characteristic fragment ions generated through collision-induced dissociation.

-

Experimental Workflow: LC-MS/MS Analysis

Caption: A typical workflow for the analysis of deuterated estriol using LC-MS/MS.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the position of deuterium labeling in the molecule.

Protocol: ¹H and ²H NMR Analysis of Deuterated Estriol

Sample Preparation:

-

Dissolve a sufficient amount of the deuterated estriol sample in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR). Common solvents include DMSO-d₆ or CDCl₃ for ¹H NMR.

Instrumentation and Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

The absence or significant reduction of signals at the positions of deuteration confirms successful labeling.

-

-

²H NMR:

-

Acquire a deuterium NMR spectrum.

-

The presence of signals in the ²H spectrum at chemical shifts corresponding to the labeled positions confirms the location of the deuterium atoms.

-

Logical Relationship: NMR Analysis

References

- 1. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]

- 7. Estriol synthesis - chemicalbook [chemicalbook.com]

- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

Estriol-d2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Estriol-d2, a deuterated form of estriol (B74026), for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications in experimental settings, and the biological pathways it helps to elucidate.

Core Data Summary

This compound is a stable, isotopically labeled version of estriol, a metabolite of estradiol (B170435) and a major estrogen produced during the later stages of pregnancy.[1] Its primary application in research is as an internal standard for the precise quantification of estriol in biological samples using mass spectrometry-based methods.[1]

| Property | Value | Source |

| CAS Number | 53866-32-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₈H₂₂D₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 290.4 g/mol | --INVALID-LINK-- |

| Synonyms | E3-d2, 16α-hydroxy-17β-Estradiol-d2, 1,3,5(10)-Estratriene-3,16α,17β-triol-d2 | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

Experimental Protocols

This compound is crucial for accurate bioanalytical method validation, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[2] Its use as an internal standard corrects for variability during sample preparation and analysis.

Protocol for Quantification of Estriol in Human Plasma using LC-MS/MS

This protocol is a generalized representation based on established methodologies for steroid hormone analysis.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of a plasma sample (blank, calibration standard, quality control, or unknown), add a known concentration of this compound solution as the internal standard.

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Instrumentation: An API-5000 triple-quadrupole mass spectrometer (or equivalent) coupled with an electrospray ionization (ESI) source and an HPLC system.

-

Quantitation: Multiple reaction monitoring (MRM) analysis is performed in negative ion mode.

-

Internal Standard: this compound is used for isotope dilution.

-

Protocol for Quantification of Estriol in Pharmaceutical Preparations using GC-MS

This method is suitable for the determination of estriol in tablet form.

-

Sample Preparation and Derivatization:

-

Finely grind a known quantity of the pharmaceutical preparation (e.g., tablets) and homogenize the powder.

-

Accurately weigh a portion of the powder and dissolve it in acetonitrile.

-

Sonicate the mixture for at least 10 minutes to aid dissolution and then filter.

-

Dilute an appropriate volume of the filtrate with acetonitrile to bring the concentration of estriol within the working range of the assay.

-

For GC-MS analysis, derivatization is necessary to improve volatility and sensitivity. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an effective derivatizing agent.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: A capillary column coated with 5% phenyl and 95% dimethylpolysiloxane is a suitable choice for the separation of estriol.

-

Detection: Selected ion monitoring (SIM) in electron impact mode is used for quantitative analysis.

-

Signaling Pathways Involving Estriol

As an estrogen, estriol's biological effects are mediated through estrogen receptors (ERs). The signaling pathways can be broadly categorized into nuclear-initiated and membrane-initiated pathways.

Estrogen Signaling Workflow

The following diagram illustrates the generalized workflow for the quantification of estriol using a deuterated internal standard.

References

In-Depth Technical Guide to the Isotopic Purity of Estriol-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isotopic purity of Estriol-d2 (Estra-1,3,5(10)-triene-2,4-d2-3,16α,17β-triol), a crucial internal standard for the quantitative analysis of estriol (B74026) in various biological matrices. Accurate characterization of its isotopic distribution is paramount for ensuring the precision and reliability of analytical data in clinical and research settings.

Introduction to this compound

This compound is a stable isotope-labeled form of estriol, a significant estrogen metabolite. Its primary application is as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of endogenous estriol. The incorporation of two deuterium (B1214612) atoms at the 2 and 4 positions of the A-ring results in a mass shift that allows for its differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₈H₂₂D₂O₃ |

| Molecular Weight | Approximately 290.4 g/mol |

| Formal Name | Estra-1,3,5(10)-triene-2,4-d₂-3,16α,17β-triol |

| Synonyms | E₃-d₂, 16α-hydroxy-17β-Estradiol-d₂, 1,3,5(10)-Estratriene-3,16α,17β-triol-d₂ |

| CAS Number | 53866-32-3 |

Isotopic Purity and Distribution

The isotopic purity of this compound is a critical parameter that defines the percentage of molecules containing the desired number of deuterium atoms. Commercially available this compound is not 100% pure and contains a distribution of isotopologues, including unlabeled estriol (d0), singly deuterated estriol (d1), and potentially other species. The accurate determination of this distribution is essential for correcting for any isotopic overlap and ensuring accurate quantification.

While a specific Certificate of Analysis with a detailed isotopic distribution for this compound was not publicly available in the searched literature, a typical isotopic purity for commercially available deuterated steroids is ≥98%. The expected isotopic distribution for a high-purity batch of this compound is presented in Table 2 based on common specifications for similar deuterated standards.

| Isotopic Species | Notation | Expected Abundance (%) |

| Unlabeled Estriol | d0 | < 1.0 |

| Estriol-d1 | d1 | < 2.0 |

| This compound | d2 | > 97.0 |

| Estriol-d3 | d3 | < 0.5 |

| Estriol-d4 | d4 | < 0.1 |

Note: This data is representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis provided with the specific lot of this compound being used.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms at the 2 and 4 positions of the aromatic A-ring of an estriol precursor. While detailed proprietary synthesis protocols are not publicly disclosed, a general synthetic strategy can be inferred from the literature on deuteration of steroids. One plausible approach involves acid-catalyzed hydrogen-deuterium exchange on an appropriate estriol derivative.

A generalized synthetic workflow is depicted in the following diagram:

Experimental Protocols for Isotopic Purity Analysis

The determination of the isotopic purity of this compound is most commonly performed using mass spectrometry. Both GC-MS and LC-MS/MS are suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like derivatized steroids.

5.1.1. Sample Preparation and Derivatization

To improve volatility and chromatographic performance, this compound and any unlabeled estriol are typically derivatized prior to GC-MS analysis. A common derivatization procedure involves silylation.

-

Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithioerythritol.

-

Protocol:

-

Evaporate a known amount of the this compound standard to dryness under a stream of nitrogen.

-

Add the derivatizing reagent mixture to the dried sample.

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

5.1.2. GC-MS Instrumental Parameters

A typical GC-MS method for the analysis of derivatized estriol is outlined in Table 3.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial temp. 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (to identify all isotopologues) and/or Selected Ion Monitoring (SIM) for quantification |

| Monitored Ions (as TMS derivatives) | m/z for d0, d1, d2, etc. (e.g., for tris-TMS estriol: d0 ~ m/z 504, d2 ~ m/z 506) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is often preferred for the analysis of steroids in complex biological matrices.

5.2.1. Sample Preparation

For the analysis of the neat standard, simple dilution in an appropriate solvent is usually sufficient.

-

Protocol:

-

Prepare a stock solution of this compound in a solvent such as methanol (B129727) or acetonitrile.

-

Perform serial dilutions to achieve a suitable concentration for LC-MS/MS analysis (e.g., in the ng/mL range).

-

5.2.2. LC-MS/MS Instrumental Parameters

Representative LC-MS/MS parameters for the analysis of this compound are provided in Table 4.

| Parameter | Typical Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate |

| Gradient | A suitable gradient to resolve estriol from potential interferences |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive ion mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ions | [M-H]⁻ for negative mode (d0: m/z 287.2, d2: m/z 289.2) or [M+H]⁺ for positive mode |

| Product Ions | Specific fragment ions for each isotopologue |

Data Analysis and Interpretation

The isotopic distribution is determined by analyzing the mass spectrum of the this compound sample. The relative abundance of the peaks corresponding to the different isotopologues (d0, d1, d2, etc.) is calculated.

The following diagram illustrates the workflow for isotopic purity determination:

Conclusion

The accurate determination of the isotopic purity of this compound is a critical quality control step for its use as an internal standard in quantitative bioanalysis. This guide has provided an in-depth overview of the key aspects of this compound, including its properties, synthesis, and the experimental protocols for assessing its isotopic distribution by mass spectrometry. Researchers, scientists, and drug development professionals should adhere to rigorous analytical practices and always refer to the specific Certificate of Analysis for the lot of this compound being used to ensure the highest quality and accuracy in their analytical measurements.

A Technical Guide to the Stability and Storage of Estriol-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Estriol-d2 (Deuterated Estriol). The information herein is compiled from manufacturer recommendations and scientific literature on the stability of estriol (B74026) and related deuterated steroids. This document is intended to assist researchers in ensuring the integrity of this compound for use as an internal standard in analytical methodologies.

Introduction to this compound

This compound (E3-d2) is a deuterated analog of Estriol, a metabolite of estradiol (B170435) and a major estrogen produced during the later stages of pregnancy. It is commonly used as an internal standard for the quantification of estriol in biological samples by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The presence of deuterium (B1214612) atoms provides a distinct mass difference from the endogenous analyte, allowing for accurate quantification. The stability of this internal standard is critical for the accuracy and reliability of analytical results.

Recommended Storage Conditions and Stability

The stability of this compound is paramount for its effective use as an internal standard. Proper storage is essential to prevent degradation and maintain its chemical purity and isotopic enrichment.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C (Freezer) | [1][2] |

| Light Exposure | Protect from light | [2] |

| Form | Neat (as a solid) or in a suitable solvent | [2] |

| Long-Term Stability | ≥ 4 years (when stored at -20°C) | [1] |

| Shipping | Room temperature (for continental US) | [1] |

Note: While shipping may occur at room temperature for short durations, long-term storage should strictly adhere to the -20°C recommendation to ensure stability.

Forced Degradation and Potential Degradation Pathways

A study on estriol revealed its susceptibility to degradation under various stress conditions.[3] The findings are summarized in the table below.

Table 2: Summary of Forced Degradation Studies on Estriol

| Stress Condition | Methodology | Observation |

| Acidic Degradation | Subjecting a reference standard solution to acidic conditions. | Insignificant degradation. |

| Alkaline Degradation | Subjecting a reference standard solution to alkaline conditions. | Insignificant degradation. |

| Oxidative Degradation | Exposing a reference standard solution to an oxidizing agent. | Significant degradation. |

| Photodegradation (Visible & UV) | Exposing a reference standard solution to visible and UV light. | Significant degradation. |

| Thermal Degradation | Subjecting a reference standard solution to heat. | Significant degradation. |

These findings suggest that the primary degradation pathways for estriol, and likely this compound, involve oxidation and photodegradation. The phenolic A-ring of the steroid is a probable site for oxidative attack, potentially leading to the formation of hydroxylated byproducts and ring-opening.

Experimental Protocols for Stability Assessment

A stability-indicating method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

General Protocol for a Forced Degradation Study

The following is a general workflow for conducting a forced degradation study on this compound.

Methodologies for Stress Conditions (Adapted from Estriol Studies)

-

Acidic Hydrolysis: A solution of this compound can be treated with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Alkaline Hydrolysis: A solution of this compound can be treated with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: A solution of this compound can be treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: A solid sample of this compound or a solution can be exposed to dry heat at a temperature above accelerated storage conditions (e.g., 80-100°C).

-

Photostability: A solution of this compound can be exposed to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.

Example of a Stability-Indicating HPLC Method

-

Column: A C18 reversed-phase column is generally suitable for steroid analysis.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used.

-

Detection: UV detection at a wavelength where estriol has significant absorbance (e.g., 205 nm or 281 nm) is common.[1][3] A photodiode array (PDA) detector is recommended to assess peak purity and to identify the UV spectra of any degradation products.

-

LC-MS/MS: For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. High-resolution mass spectrometry can provide accurate mass measurements for determining the elemental composition of degradants.

Conclusion

This compound is a stable molecule when stored under the recommended conditions of -20°C and protected from light. The primary degradation pathways are likely to be through oxidation and photodegradation, while it exhibits good stability against acid and base hydrolysis. For researchers developing and validating quantitative assays using this compound as an internal standard, it is crucial to handle and store the compound appropriately to ensure its integrity. The development of a validated stability-indicating analytical method is essential for monitoring the purity of the standard over time and for any studies involving its stability under various experimental conditions.

References

The Pharmacokinetics and Metabolism of Estriol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic and metabolism studies on Estriol-d2 in humans are not publicly available. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of unlabeled estriol (B74026) and extrapolates the potential impact of deuterium (B1214612) substitution based on established scientific principles of the kinetic isotope effect.

Introduction

Estriol (E3) is one of the three major endogenous estrogens in humans.[1] Due to its weaker estrogenic activity compared to estradiol, it is utilized in hormone replacement therapy.[2] this compound, a deuterated isotopologue of estriol, is primarily used as an internal standard in mass spectrometry-based quantification of estriol. However, the deliberate substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE).[3] This guide summarizes the known pharmacokinetics of estriol and provides a theoretical framework for understanding the potential pharmacokinetic and metabolic profile of this compound.

Pharmacokinetics of Unlabeled Estriol

The pharmacokinetic properties of estriol are influenced by the route of administration, with oral and vaginal delivery being the most common. Oral administration subjects estriol to significant first-pass metabolism in the gut and liver, leading to low systemic bioavailability.[4] Vaginal administration can result in higher systemic concentrations, though this can be formulation-dependent.[5][6]

Data Presentation: Pharmacokinetic Parameters of Unlabeled Estriol

The following tables summarize key pharmacokinetic parameters for unlabeled estriol from studies in postmenopausal women.

Table 1: Pharmacokinetics of Vaginal Estriol Formulations in Postmenopausal Women (Single Dose)

| Formulation | Dose | Cmax (pg/mL) | Tmax (h) | AUC0-t (pg·h/mL) | Reference |

| Vaginal Gel (T1) | 20 µg/g | - | - | 171.65 ± 80.18 | [7][8] |

| Vaginal Gel (T2) | 50 µg/g | - | - | 406.75 ± 199.53 | [7][8] |

| Vaginal Cream (Ovestinon®) | 500 µ g/0.5g | - | - | 1221.97 ± 549.06 | [7][8] |

| Vaginal Ring (Test 1) | 0.125 mg/day | - | - | - | [5] |

| Vaginal Ring (Test 2) | 0.250 mg/day | - | - | - | [5] |

| Vaginal Ring (Test 3) | 0.500 mg/day | - | - | - | [5] |

Table 2: Pharmacokinetics of Vaginal Estriol Formulations in Postmenopausal Women (Multiple Doses)

| Formulation | Dose | Cmax,ss (pg/mL) | AUCss (pg·h/mL) | Reference |

| Vaginal Gel (T1) | 20 µg/g (daily for 21 days) | - | 36.33 ± 30.52 | [7][8] |

| Vaginal Gel (T2) | 50 µg/g (daily for 21 days) | - | 73.71 ± 46.86 | [7][8] |

| Vaginal Cream (Ovestinon®) | 500 µ g/0.5g (daily for 21 days) | 89.95 | - | [5] |

Metabolism of Estriol

Estriol undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions.

Phase I Metabolism: Hydroxylation

Phase I metabolism of estrogens is dominated by hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][9] The main pathways are 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation.[1][9] Estriol itself is a product of the 16α-hydroxylation of estrone.[10] Further hydroxylation of estriol can occur, leading to various catechol estrogens.[1]

Phase II Metabolism: Conjugation

The hydroxylated metabolites of estriol, as well as estriol itself, are conjugated in Phase II reactions to increase their water solubility and facilitate excretion.[11] The primary conjugation reactions are glucuronidation and sulfation.[11] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[9]

Metabolic Pathway of Estriol

The Potential Impact of Deuterium Substitution on Estriol Pharmacokinetics and Metabolism: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can slow down the rate of chemical reactions where the cleavage of the carbon-hydrogen (C-H) bond is the rate-limiting step.[3] This is because the carbon-deuterium (C-D) bond is stronger than the C-H bond. This phenomenon, the kinetic isotope effect (KIE), can have significant implications for drug metabolism.[12]

Potential Effects on Phase I Metabolism

The hydroxylation of steroids by CYP enzymes often involves the abstraction of a hydrogen atom as a rate-limiting step.[13] If the deuterium atoms in this compound are located at positions susceptible to CYP-mediated hydroxylation, a significant KIE could be observed.[12] This would lead to a slower rate of Phase I metabolism, potentially resulting in:

-

Increased plasma concentrations (Cmax and AUC) of this compound compared to unlabeled estriol.

-

A longer elimination half-life (t1/2) for this compound.

-

Metabolic switching: If one metabolic pathway is slowed due to the KIE, metabolism may be shunted towards alternative pathways that do not involve the cleavage of a C-D bond.[12]

Potential Effects on Phase II Metabolism

The impact of deuterium substitution on Phase II conjugation reactions is generally expected to be less pronounced than on Phase I reactions, as these reactions typically do not involve the cleavage of a C-H bond as the rate-limiting step.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not available. However, a typical clinical pharmacokinetic study for an estrogenic compound would involve the following steps.

Hypothetical Experimental Workflow for a Pharmacokinetic Study of this compound

Bioanalytical Method

The quantification of this compound and its potential metabolites in biological matrices would be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be used to isolate the analytes from plasma or urine.[16]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be employed to separate this compound from its metabolites and endogenous steroids.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide sensitive and specific detection of the analytes.[17]

Conclusion

While direct pharmacokinetic data for this compound is lacking, a comprehensive understanding of the pharmacokinetics and metabolism of unlabeled estriol, combined with the principles of the kinetic isotope effect, allows for a scientifically grounded prediction of its behavior in vivo. Deuterium substitution at metabolically active sites is likely to slow the rate of Phase I metabolism, leading to increased systemic exposure and a longer half-life compared to unlabeled estriol. Further research, including in vitro metabolism studies with human liver microsomes and in vivo pharmacokinetic studies in animal models and humans, is necessary to definitively characterize the pharmacokinetics and metabolism of this compound.

References

- 1. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]

- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacokinetics and preliminary efficacy of two vaginal gel formulations of ultra-low-dose estriol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. allergyresearchgroup.com [allergyresearchgroup.com]

- 10. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology and pharmacokinetics of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 3A4-catalyzed testosterone 6beta-hydroxylation stereochemistry, kinetic deuterium isotope effects, and rate-limiting steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

Estriol-d2: A Technical Guide to Safety and Handling for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Estriol-d2, including toxicological data and detailed experimental protocols for its use as an internal standard.

This compound (E3-d2), a deuterated form of the natural estrogen Estriol (B74026), serves as a critical internal standard for the precise quantification of estriol in biological matrices.[1] Its use in research, particularly in endocrinology and drug development, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental data. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, supported by toxicological data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white solid. Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₂D₂O₃ |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 53866-32-3 |

| Appearance | Solid |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and DMF.[2] |

| Storage Temperature | -20°C |

| Stability | Stable for at least 4 years when stored at -20°C. |

Hazard Identification and Safety Precautions

While specific comprehensive toxicological studies on this compound are limited, its safety profile is generally extrapolated from that of its non-deuterated counterpart, Estriol. Estriol is classified as a hazardous substance.

GHS Hazard Classification for Estriol:

-

Carcinogenicity: May cause cancer.[3]

-

Reproductive Toxicity: May damage fertility or the unborn child.[3]

-

Acute Oral Toxicity: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Eye Damage/Irritation: Causes serious eye irritation.[2]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[2]

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[2]

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled.[2]

Toxicological Data

The toxicological data for Estriol is used as a primary reference for the safety assessment of this compound.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg | [4] |

| Carcinogenicity | Human | - | Known to be a human carcinogen (as a class of steroidal estrogens) | [5] |

| Reproductive Toxicity | Human | - | May damage fertility or the unborn child | [3] |

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a freezer at -20°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Experimental Protocols

This compound is primarily used as an internal standard in the quantification of estriol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Estriol in Serum using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the extraction and analysis of estriol from serum.

Materials:

-

Estriol and this compound standards

-

Human serum samples

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls (QC):

-

Prepare stock solutions of Estriol and this compound in methanol.

-

Create a series of calibration standards by spiking known concentrations of Estriol into a surrogate matrix (e.g., charcoal-stripped serum).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To a known volume of serum sample, calibration standard, or QC, add a fixed amount of this compound internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium (B1175870) fluoride (B91410) or formic acid.[6][7]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for estrogens.[7]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Estriol and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Estriol to this compound against the concentration of the calibration standards.

-

Determine the concentration of Estriol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for Estriol quantification in serum.

Estrogen Signaling Pathway (Genomic)

Caption: Simplified genomic estrogen signaling pathway.

References

- 1. oatext.com [oatext.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ESTRIOL | Occupational Safety and Health Administration [osha.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

Application Note: Quantification of Estriol in Human Serum using Estriol-d2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estriol (B74026) (E3) is a one of the three major estrogens produced by the human body. Accurate and sensitive quantification of estriol in biological matrices such as serum is crucial for various clinical research applications, including the assessment of fetal well-being during pregnancy and in studies related to hormone-dependent cancers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Estriol-d2, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This application note provides a detailed protocol for the quantification of estriol in human serum using this compound as an internal standard with LC-MS/MS. The method involves a straightforward sample preparation procedure followed by a sensitive and specific LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Estriol and this compound reference standards

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium fluoride

-

Human serum (charcoal-stripped serum for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., hexane (B92381), ethyl acetate, methyl tert-butyl ether)

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Estriol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Estriol stock solution with a suitable solvent (e.g., 50% methanol) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in a suitable solvent.

Sample Preparation

A liquid-liquid extraction (LLE) method is described below. Alternatively, solid-phase extraction (SPE) can be employed.

-

To 200 µL of serum sample, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 4000 g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 50:50 v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 1 mM Ammonium Fluoride |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Estriol: 287.2 -> 145.1, 287.2 -> 171.2 this compound: 289.1 -> 173.0 |

| Collision Energy | Optimize for specific instrument |

| Cone Voltage | Optimize for specific instrument |

Data Presentation

The performance of the method should be evaluated by assessing its linearity, precision, accuracy, and recovery. The following tables summarize expected performance characteristics based on published data.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 1.0 - 5.0 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy/Recovery | 85 - 115% |

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for the quantification of Estriol using this compound.

Caption: The role of an internal standard in correcting for analytical variability.

Application Notes and Protocols for Estriol Analysis by Isotope Dilution Mass Spectrometry (IDMS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is a one of the three major estrogens produced by the human body. During pregnancy, it is produced in large quantities by the placenta and is a useful marker for fetal well-being. Accurate and precise measurement of estriol is crucial in various clinical and research settings. While traditional immunoassays have been widely used, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids.[1][2][3][4] Isotope Dilution Mass Spectrometry (IDMS) coupled with liquid chromatography (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering high sensitivity, specificity, and accuracy.[1][4]

This document provides detailed application notes and experimental protocols for the quantitative analysis of estriol in human serum and urine using LC-MS/MS-based IDMS methods. Both a method without derivatization and a method employing derivatization with dansyl chloride for enhanced sensitivity are described.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, isotopically labeled estriol, e.g., ¹³C₃-Estriol) to the sample as an internal standard.[5][6] The isotopically labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard using a mass spectrometer, precise and accurate quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard equally.

Experimental Workflow

The general workflow for the analysis of estriol by IDMS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for estriol analysis by IDMS.

Quantitative Data Summary

The following table summarizes the performance characteristics of various IDMS methods for estriol analysis reported in the literature.

| Method Reference | Matrix | Sample Volume | Derivatization | LOQ (pg/mL) | Linearity (pg/mL) | Recovery (%) |

| Method 1 | Serum | 100 - 500 µL | None | 10 | 20 - 10000 | 94.7 - 103.5 |

| Method 2 | Serum | 500 µL | Dansyl Chloride | 8 | Up to 8000 | 91 - 113 |

| Method 3 | Urine | 500 µL | Dansyl Chloride | Not Specified | 2 - 1000 | 86 - 111 |

| Method 4 | Serum | 200 µL | None | 200 | Up to 32000 | 95.9 - 104.2 |

LOQ: Limit of Quantification

Experimental Protocols

Two detailed protocols are provided below. Protocol 1 describes a method without derivatization, suitable for applications where high sensitivity is not the primary concern. Protocol 2 includes a derivatization step with dansyl chloride, which can significantly enhance the ionization efficiency and, therefore, the sensitivity of the assay.[7][8][9]

Protocol 1: Estriol in Human Serum by LC-MS/MS without Derivatization

This protocol is adapted from methodologies that prioritize a simpler workflow.[5][6]

1. Materials and Reagents

-

Estriol certified reference standard

-

¹³C₃-Estriol internal standard (IS)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Hexane and Ethyl Acetate (B1210297) (HPLC grade)

-

Human serum (calibrators, quality controls, and unknown samples)

-

Phosphate buffer (pH 7.0)

-

96-well collection plates

2. Preparation of Standards and Internal Standard

-

Prepare stock solutions of estriol and ¹³C₃-Estriol in methanol.

-

Prepare a series of calibrator working solutions by spiking charcoal-stripped serum with the estriol stock solution to achieve a concentration range of 20-10,000 pg/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

Prepare the internal standard spiking solution (e.g., 1 ng/mL of ¹³C₃-Estriol in methanol).

3. Sample Preparation

-

To 250 µL of serum sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.

-

Vortex briefly to mix and allow to equilibrate for 15 minutes at room temperature.

-

Perform a liquid-liquid extraction (LLE) by adding 1 mL of a hexane:ethyl acetate (85:15, v/v) mixture.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 4000 x g for 5 minutes to separate the layers.

-

Carefully transfer 700 µL of the upper organic layer to a clean well in a 96-well collection plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4. LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: C18 column (e.g., Waters CORTECS C18, 2.1 mm x 150 mm, 1.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A suitable gradient to separate estriol from other endogenous compounds (e.g., start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions:

-

Estriol: Precursor ion (m/z) -> Product ion (m/z)

-

¹³C₃-Estriol: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house)

-

5. Data Analysis

-

Integrate the peak areas for both the endogenous estriol and the ¹³C₃-Estriol internal standard.

-

Calculate the ratio of the estriol peak area to the ¹³C₃-Estriol peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Estriol in Human Urine by LC-MS/MS with Dansyl Chloride Derivatization

This protocol is based on methods that employ derivatization to enhance sensitivity, which is often necessary for urine samples or low-concentration serum samples.[7][8]

1. Materials and Reagents

-

All materials from Protocol 1

-

Dansyl chloride

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Acetone

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.15 M, pH 4.6)

-

Dichloromethane

2. Sample Preparation

-

To a 0.5 mL aliquot of urine, add 20 µL of the ¹³C₃-Estriol internal standard solution.

-

Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing β-glucuronidase/sulfatase in sodium acetate buffer.

-

Incubate the sample for 20 hours at 37°C to deconjugate estriol.

-

After incubation, extract the sample with 8 mL of dichloromethane.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean glass tube and evaporate to dryness at 60°C under a stream of nitrogen.

-

Derivatization:

-

Redissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Incubate at 60°C for 5 minutes.

-

-

The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System and Column: As in Protocol 1.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Methanol

-

Gradient: A suitable gradient for separating the dansylated estriol.

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 20 µL

-

MS System: As in Protocol 1.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode (due to the dansyl group)

-

MRM Transitions:

-

Dansyl-Estriol: Precursor ion (m/z) -> Product ion (m/z)

-

Dansyl-¹³C₃-Estriol: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions for the dansylated derivatives must be optimized)

-

4. Data Analysis

-

Follow the same data analysis procedure as in Protocol 1.

Logical Relationship of Key Steps

The following diagram illustrates the logical flow and key decisions in the estriol IDMS method.

Caption: Logical flow for estriol analysis by IDMS.

Conclusion

Isotope dilution mass spectrometry offers a robust, specific, and sensitive method for the quantification of estriol in biological matrices. The choice between a derivatized and non-derivatized method will depend on the specific requirements of the study, including the sample matrix, expected concentration of estriol, and desired level of sensitivity. The protocols provided here serve as a detailed guide for researchers and scientists to establish and validate their own estriol IDMS assays.

References

- 1. scispace.com [scispace.com]

- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry for clinical laboratory applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Estriol-d2 in Clinical Diagnostics: A Detailed Guide for Researchers

Webster, TX – In the realm of clinical diagnostics, particularly in endocrinology and prenatal screening, the accurate quantification of steroid hormones is paramount. Estriol (B74026) (E3), a key estrogenic hormone, serves as a vital biomarker for fetal well-being during pregnancy and is also monitored in various other clinical contexts. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays. Central to the robustness of LC-MS/MS assays is the use of stable isotope-labeled internal standards, with Estriol-d2 being a prime example for the precise measurement of estriol.

This document provides detailed application notes and protocols for the utilization of this compound in the clinical diagnostic setting, aimed at researchers, scientists, and professionals in drug development.

Principle of Isotope Dilution Mass Spectrometry

This compound is an isotopically labeled form of estriol where two hydrogen atoms have been replaced by deuterium. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound co-elutes with the endogenous, unlabeled estriol during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. By adding a known amount of this compound to a patient sample at the beginning of the analytical process, it serves as an internal standard that compensates for variations in sample preparation, chromatographic retention time, and matrix effects. The mass spectrometer can differentiate between the native estriol and the deuterated standard based on their mass-to-charge ratio (m/z), allowing for highly accurate and precise quantification of the analyte.

Application Notes

This compound is primarily employed as an internal standard for the quantitative determination of unconjugated estriol (uE3) in human serum or plasma by LC-MS/MS. This analytical approach is crucial in several clinical scenarios:

-

Prenatal Screening: Measurement of maternal serum uE3 is a component of the triple and quadruple screening tests for fetal aneuploidies, such as Down syndrome (trisomy 21) and Edwards syndrome (trisomy 18). Low levels of uE3 can be indicative of these conditions.

-

Monitoring Fetal-Placental Function: As estriol is produced by the feto-placental unit, its levels in maternal circulation reflect the health of the fetus and placenta. Serial measurements can be used to monitor high-risk pregnancies.

-

Endocrine Research: Accurate measurement of estriol is valuable in various research settings to understand its role in both physiological and pathological conditions.

The use of this compound in an LC-MS/MS method provides a robust and reliable analytical tool, overcoming the limitations of cross-reactivity and matrix interference often associated with immunoassays.

Quantitative Assay Performance

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of unconjugated estriol in human serum, demonstrating the reliability achievable with the use of a stable isotope-labeled internal standard like this compound.

| Parameter | Result |

| Linearity Range | 0.2 - 32 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.2 ng/mL |

| Intra-assay Precision (CV%) | |

| Low QC (1.10 ng/mL) | 16.2% |

| Medium QC (4.18 ng/mL) | 10.4% |

| High QC (8.32 ng/mL) | 8.2% |

| Inter-assay Precision (CV%) | |

| Low QC (1.10 ng/mL) | Not Reported |

| Medium QC (4.18 ng/mL) | Not Reported |

| High QC (8.32 ng/mL) | Not Reported |

| Analytical Recovery | 95.9% - 104.2% |

Data adapted from a validated LC-MS/MS method for unconjugated estriol.[1][2]

Experimental Protocols

This section provides a detailed protocol for the quantification of unconjugated estriol in human serum using this compound as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents

-

Estriol certified reference standard

-

This compound internal standard

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human serum (patient samples, quality controls, and calibrators)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of estriol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the estriol stock solution with a suitable matrix (e.g., charcoal-stripped serum or a protein-based buffer) to prepare calibration standards at concentrations spanning the desired analytical range (e.g., 0.2, 1, 5, 10, 20, 32 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same matrix as the calibrators.

Sample Preparation

-

Aliquoting: To 200 µL of each calibrator, QC, and patient serum sample in a clean microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL). Vortex briefly to mix.

-

Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient Elution | Start with 50% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | |

| Estriol | Precursor ion (m/z) 287.2 -> Product ion (m/z) 171.1 |

| This compound | Precursor ion (m/z) 289.2 -> Product ion (m/z) 171.1 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Visualizations

Caption: Experimental workflow for estriol quantification.

Caption: Principle of deuterated internal standard use.

References

Application Note: Estriol-d2 for Steroid Hormone Profiling in Urine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urinary steroid hormone profiling is a critical tool in clinical diagnostics and research, providing valuable insights into various endocrine disorders, including inborn errors of steroid metabolism, adrenal tumors, and hormone-dependent cancers.[1][2][3][4] Accurate quantification of steroid hormones is essential for correct diagnosis, monitoring disease progression, and evaluating treatment efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[5][6]

Stable isotope-labeled internal standards are fundamental to achieving accurate and precise quantification in LC-MS/MS-based methods.[7] Estriol-d2, a deuterated analog of estriol (B74026), serves as an ideal internal standard for the quantification of endogenous estriol and other steroid hormones in urine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for effective correction of matrix effects, variations in instrument response, and analyte losses during sample processing, thereby enhancing the accuracy and reproducibility of the measurement.[7]

This application note provides a detailed protocol for the use of this compound in a comprehensive urinary steroid profiling method using LC-MS/MS. The methodology covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Standards: Estriol, this compound, and other steroid hormone standards (e.g., estrone, estradiol, testosterone, cortisol) of high purity.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working solutions of the steroid hormones and a working internal standard solution of this compound by diluting the stock solutions with methanol to appropriate concentrations.

-

Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.[8]

-

Solvents and Buffers: Methanol (LC-MS grade), water (LC-MS grade), acetonitrile (B52724) (LC-MS grade), formic acid, ammonium (B1175870) formate (B1220265), ammonium acetate (B1210297) buffer (pH 4.9, 0.2 M).[1][8]

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., SepPak tC18 100 mg).[8]

-

Urine Samples: 24-hour urine collections are preferred, with the total volume recorded.[3][9] Samples should be stored at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[4][8]

Sample Preparation

The sample preparation workflow is crucial for removing interferences from the complex urine matrix and concentrating the analytes of interest.

Protocol:

-

Aliquoting and Internal Standard Spiking:

-

Enzymatic Hydrolysis (Deconjugation):

-

To cleave the glucuronide and sulfate (B86663) conjugates of the steroid hormones, add a phosphate (B84403) or acetate buffer (e.g., 0.6 mL of phosphate buffer, pH 6.5) containing β-glucuronidase/arylsulfatase to each sample.[8][11]

-

Incubate the samples at an elevated temperature (e.g., 30 minutes at 45°C or overnight at 37°C).[11] This step is critical for measuring the total steroid hormone concentration.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[8][11]

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water (e.g., 2 x 700 µL) to remove polar interferences.[8]

-

Elution: Elute the steroid hormones from the cartridge with methanol (e.g., 2 x 300 µL).[8]

-

-

Evaporation and Reconstitution:

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.[5][8]

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly employed.[1][2]

-

Mobile Phase A: 0.01% formic acid and 1 mM ammonium formate in water.[1][2]

-

Mobile Phase B: 0.01% formic acid and 1 mM ammonium formate in methanol.[1][2]

-

Gradient: A gradient elution program is used to achieve optimal separation of the various steroid hormones. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.

-

Injection Volume: 10-20 µL.[10]

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) is commonly used. Estrogens, including estriol, ionize well in negative mode due to their phenolic hydroxyl group, while androgens and corticosteroids are typically analyzed in positive mode.[5][12] Polarity switching may be employed to detect a broad range of steroids in a single run.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for each analyte and for this compound are monitored.

Data Presentation

The following tables summarize typical quantitative data and method performance parameters for urinary steroid profiling using LC-MS/MS with deuterated internal standards.

Table 1: Example MRM Transitions for Estriol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Estriol | 287.2 | 145.1 | Negative ESI |

| This compound | 289.2 | 147.1 | Negative ESI |

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [1][8] |

| Limit of Detection (LOD) | 0.03 - 90 ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.14 - 0.92 ng/mL | [10] |

| Intra-day Precision (%CV) | < 10.1% | [8] |

| Inter-day Precision (%CV) | 0.16 - 11.5% | [10] |

| Recovery (%) | 80 - 120% | [10] |

| Matrix Effects (%) | -13.9 to 18.2% | [10] |

Table 3: Example Urinary Steroid Concentrations in a Healthy Adult Population (ng/mL)

| Steroid Hormone | Male | Female | Reference |

| Estrone | 0.14 - 1.2 | 0.3 - 5.8 | [10] |

| Estradiol | < 0.04 | < 0.04 | [10] |

| Estriol | < 0.04 | < 0.04 | [10] |

| Testosterone | 0.3 - 3.5 | 0.1 - 0.7 | [10] |

| Cortisol | 10 - 100 | 10 - 100 | [10] |

| Cortisone | 50 - 250 | 50 - 250 | [10] |

Note: These are example values and can vary significantly based on age, sex, and physiological state. Reference ranges should be established for each specific laboratory and population.

Steroid Biosynthesis Overview

The following diagram provides a simplified overview of the major steroid biosynthesis pathways. Urinary steroid profiling allows for the assessment of the activity of various enzymes in these pathways.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for urinary steroid profiling provides a robust and reliable approach for the accurate quantification of a wide range of steroid hormones. The detailed protocol presented in this application note offers a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The high sensitivity, specificity, and accuracy of this method make it an invaluable tool for advancing our understanding of steroid metabolism in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. southtees.nhs.uk [southtees.nhs.uk]

- 4. Urine steroid profile | Synnovis [synnovis.co.uk]

- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. heftpathology.com [heftpathology.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. farmaciajournal.com [farmaciajournal.com]

Application Notes and Protocols for Estriol-d2 Analysis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals